1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2/c1-5-4-8(11(17)18)15-16(5)10-7(13)3-2-6(12)9(10)14/h2-4H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDDDUYQHQOMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2F)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 3-bromo-2,6-difluorophenyl precursor. This precursor can be synthesized through various methods, including the bromination of 2,6-difluorophenyl compounds. The subsequent steps involve the formation of the pyrazole ring and the introduction of the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This compound exhibits potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vitro assays have demonstrated that it possesses a selectivity index significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin, making it a promising candidate for further development as an anti-inflammatory agent .
Analgesic Properties
The analgesic effects of pyrazole derivatives are well-documented. For instance, compounds similar to this compound have shown significant pain relief in animal models, with efficacy surpassing that of established analgesics . The mechanism is believed to involve the inhibition of prostaglandin synthesis through COX inhibition.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties across various cancer cell lines. Studies have reported that compounds based on the pyrazole scaffold can inhibit the proliferation of lung, breast, and colorectal cancer cells . Notably, this compound has been evaluated for its cytotoxic effects against cancerous cells, showing promising results with IC50 values indicating effective growth inhibition .
Synthesis and Molecular Modeling
The synthesis of this compound typically involves multi-step procedures including the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations . Advanced molecular modeling studies have been employed to predict the binding affinities of this compound to various biological targets, aiding in the rational design of more potent analogs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can dramatically influence biological activity. For instance, the presence of electron-withdrawing groups like bromine and fluorine enhances potency against COX enzymes and cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the pyrazole ring, contribute to its unique chemical properties, which can affect its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the phenyl or pyrazole rings, leading to variations in electronic, steric, and physicochemical properties. Key examples include:
Key Observations:
- Halogen Effects : Bromine and fluorine in the target compound increase lipophilicity and electron-withdrawing effects compared to methoxy or methyl groups. This enhances binding to hydrophobic enzyme pockets in kinase inhibitors .
- Positional Isomerism: Fluorine at the 2,6-positions on the phenyl ring (target compound) vs.
- Functional Group Diversity : Carboxylic acid groups (target compound) vs. carboxamides (CAS 1226167-76-5) influence solubility and hydrogen-bonding capacity .
Biological Activity
1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 2174001-86-4) is a compound belonging to the pyrazole class of heterocycles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H7BrF2N2O2
- Molar Mass : 317.09 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromo and difluoro phenyl group and a carboxylic acid moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds were screened against multiple bacterial strains, including E. coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth. While specific data on this compound is limited, its structural similarity to active derivatives suggests potential efficacy against microbial pathogens .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory effects. In particular, compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have shown that certain pyrazole derivatives demonstrate IC50 values comparable to standard anti-inflammatory drugs like indomethacin .
Analgesic Properties
The analgesic potential of pyrazoles is notable, with some derivatives exhibiting effective pain relief in animal models. The mechanism often involves inhibition of COX enzymes and modulation of the inflammatory response . Given the structural features of this compound, it may similarly possess analgesic properties.
The biological activity of pyrazole compounds is largely attributed to their ability to interact with various enzymatic pathways:
- COX Inhibition : Many pyrazoles act as selective inhibitors of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation and pain.
- Monoamine Oxidase Inhibition : Some studies suggest that certain pyrazole derivatives can inhibit monoamine oxidase (MAO) activity, which may have implications for mood regulation and neuroprotection .
Case Studies and Research Findings
A review of recent literature provides insights into the biological activities associated with pyrazole derivatives:
Q & A
Q. What are the optimal synthetic routes for 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
A general synthesis approach involves coupling halogenated aryl precursors with pyrazole intermediates. For example, a Suzuki-Miyaura cross-coupling reaction using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures can introduce aryl groups to the pyrazole core (as demonstrated for analogous pyrazole-carboxylic acids) . Key optimization parameters include:
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Standard characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns on the pyrazole and aryl rings. For example, the carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm .
- IR spectroscopy : Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (O-H stretch of carboxylic acid) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈BrF₂N₂O₂: calculated 332.97, observed 332.96) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Sealed in dry, inert conditions (argon atmosphere) at 2–8°C to prevent hydrolysis of the carboxylic acid group .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. LC-MS monitoring is advised for long-term stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during structural confirmation?
Discrepancies may arise from tautomerism (pyrazole ring) or hydrogen bonding. Mitigation strategies include:
- Variable-temperature NMR : Resolve dynamic proton exchange effects (e.g., carboxylic acid dimerization) by acquiring spectra at 25°C and −40°C .
- X-ray crystallography : Definitive structural confirmation, as demonstrated for related pyrazole-carboxylic acids (e.g., C–F bond lengths: 1.34–1.37 Å; Br–C bond: 1.89 Å) .
- DFT calculations : Compare experimental and computed ¹³C NMR shifts to identify misassignments .
Q. What mechanistic insights exist for reactions involving this compound, particularly in cross-coupling or cyclization processes?
- Buchwald-Hartwig amination : The electron-withdrawing carboxylic acid group slows oxidative addition of Pd⁰ to the C–Br bond. Using Xantphos as a ligand enhances catalytic activity .
- Cyclization reactions : Steric hindrance from the 2,6-difluorophenyl group may favor 5-exo over 6-endo pathways. Kinetic studies (e.g., in situ IR monitoring) can elucidate selectivity .
Q. How does the substitution pattern (Br, F, methyl groups) influence biological activity or material properties?
- Structure-activity relationships (SAR) : The 3-bromo-2,6-difluorophenyl group enhances lipophilicity (logP ≈ 2.8) and π-stacking in enzyme binding pockets, as seen in kinase inhibitor analogs .
- Electronic effects : Fluorine atoms increase electrophilicity at the pyrazole C-4 position, making it reactive toward nucleophiles in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
